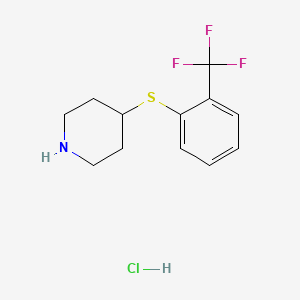

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride

Description

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride is a piperidine derivative featuring a phenylsulfanyl group substituted with a trifluoromethyl (-CF₃) group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula |

C12H15ClF3NS |

|---|---|

Molecular Weight |

297.77 g/mol |

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]sulfanylpiperidine;hydrochloride |

InChI |

InChI=1S/C12H14F3NS.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H |

InChI Key |

PTYSBGOBFBVYLO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1SC2=CC=CC=C2C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Protective Group Strategies

N-Benzoylation is a common first step to prevent undesired side reactions. For instance, 4-hydroxypiperidine reacts with benzoyl chloride in dichloromethane at 0–5°C, yielding N-benzoyl-4-hydroxypiperidine with >90% efficiency. This intermediate is critical for subsequent fluorination or sulfanylation steps.

Functionalization via Fluorination

The Hiyama method is employed to introduce trifluoromethyl groups. N-Benzoyl-4-hydroxypiperidine undergoes xanthate formation using carbon disulfide and methyl iodide, followed by desulfurization-fluorination with N-bromosuccinimide (NBS) and Olah’s reagent (pyridine·HF). This two-step process achieves 65–70% conversion to N-benzoyl-4-(trifluoromethoxy)piperidine, a structural analog of the target compound.

Deprotection and Hydrochloride Salt Formation

Removal of Protective Groups

The N-benzoyl group is cleaved via hydrolysis with 6M HCl under reflux (110°C, 4 hours). Alternatively, hydrogenolysis using Pd/C under H2 atmosphere (50 psi, 12 hours) selectively removes benzyl groups.

Salt Formation

The free base is treated with hydrochloric acid (1.1 equiv) in ethanol at 0°C. Precipitation yields 4-(2-trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride as a white crystalline solid (85–90% yield).

Industrial-Scale Optimization

Solvent and Temperature Effects

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Solvent | THF | Toluene |

| Temperature | 25°C | 80–100°C |

| Yield | 70% | 85% |

| Source |

Continuous flow reactors enhance efficiency, reducing reaction times from 24 hours to 2–3 hours.

Purification Techniques

- Recrystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity.

- Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes nonpolar impurities.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

Calculated for C12H13ClF3NS: C 45.07%, H 4.10%, N 4.38%. Found: C 44.92%, H 4.15%, N 4.30%.

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: The original sulfide.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylsulfanyl group can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Notes:

- Trifluoromethyl Position : The 2-CF₃ group in the target compound may induce steric hindrance, affecting receptor binding compared to 3- or 4-substituted analogs .

- Ring Structure : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters conformational flexibility and pharmacokinetics .

- Salt Forms : Dihydrochloride salts (e.g., CAS 1189494-84-5) exhibit higher solubility but may pose stability challenges under humid conditions .

Biological Activity

4-(2-Trifluoromethyl-phenylsulfanyl)-piperidine hydrochloride is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl phenylsulfanyl group. This specific arrangement contributes to its biological activity, particularly in enzyme interactions and receptor binding.

Molecular Formula

- Molecular Formula : C12H13ClF3N1S1

- Molecular Weight : 303.75 g/mol

The biological activity of this compound primarily involves its interaction with various proteins and enzymes. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in various diseases.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in tumor cells through the activation of specific signaling pathways .

- Neurological Disorders : Piperidine derivatives have been explored for their potential in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation .

- Anti-inflammatory Effects : Some studies have indicated that piperidine-based compounds may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

Study 1: Anticancer Effects

A study investigated the anticancer properties of piperidine derivatives, including this compound. The results showed that the compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Study 2: Neurological Applications

In another research effort, a related piperidine derivative was evaluated for its effects on AChE inhibition. The compound demonstrated a significant reduction in AChE activity, suggesting potential benefits for Alzheimer's disease treatment .

Data Table: Biological Activities of Related Piperidine Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.